3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
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Overview
Description
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a morpholine ring attached to a butan-1-amine backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-2-butanone and morpholine.
Formation of Intermediate: The first step involves the reaction of 3-methyl-2-butanone with morpholine under acidic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 3-methyl-3-(morpholin-4-yl)butan-1-amine.
Formation of Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the morpholine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine or amine derivatives.
Scientific Research Applications
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of morpholine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, morpholine derivatives are known to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacking the butan-1-amine backbone.
3-methyl-2-butanone: A ketone used as a starting material in the synthesis of the compound.
4-methylphenethylamine: An amine with a similar backbone but different functional groups.
Uniqueness
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is unique due to its combination of a morpholine ring and a butan-1-amine backbone, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-3-morpholin-4-ylbutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3-4-10)11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGUWJYUDTOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N1CCOCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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